methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative featuring a 4,8-dimethylcoumarin core substituted at the 7-position with a 2-fluorobenzyl ether group and at the 3-position with a methyl acetate moiety. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities . This compound is synthesized via nucleophilic aromatic substitution, where the phenolic hydroxyl group of the intermediate methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate reacts with 2-fluorobenzyl bromide in the presence of potassium carbonate in acetone . The 2-fluorobenzyl group enhances lipophilicity and may influence binding to biological targets such as anion transporters or enzymes like carbonic anhydrases .
Properties
IUPAC Name |
methyl 2-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKHJXYCZNZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process:
Starting Materials: : The synthesis begins with commercially available precursors such as 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 2-fluorobenzyl bromide.
Reaction Steps
Etherification: : The 7-hydroxy group of the chromen-2-one moiety is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in acetone. This results in the formation of the 7-(2-fluorobenzyl)oxy derivative.
Esterification: : The resultant compound is then subjected to an esterification reaction with methanol and an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
While the compound's production on an industrial scale might follow similar synthetic routes, the processes are optimized for yield, cost-effectiveness, and scalability. Key considerations include solvent recovery, purity of reagents, and waste management.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically transforming the chromen-2-one core.
Reduction: : It is less common but reduction reactions may reduce certain functional groups if needed.
Substitution: : Electrophilic and nucleophilic substitution reactions are likely, particularly at the fluorobenzyl group.
Common Reagents and Conditions Used in these Reactions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Acetone, ethanol, dichloromethane, depending on the reaction type
Major Products Formed from these Reactions
Oxidation can lead to the formation of hydroxylated derivatives or quinones.
Substitution reactions could introduce various functional groups at the fluorobenzyl site.
Scientific Research Applications
Medicinal Chemistry
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is being studied for its potential pharmacological properties:
- Anticancer Activity : Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the 2-fluorobenzyl group may enhance the compound's interaction with biological targets, potentially leading to improved anticancer efficacy .
- Antimicrobial Properties : Some studies have shown that modified coumarins possess antimicrobial activity. This compound's structure suggests it may inhibit bacterial growth, making it a candidate for further exploration in developing new antibiotics .
Agricultural Chemistry
Coumarin derivatives are also investigated for their use as agrochemicals:
- Plant Growth Regulators : Compounds like this compound can affect plant growth and development. Their application in agriculture could lead to enhanced crop yields and resistance to environmental stressors .
Material Science
The unique chemical structure of this compound allows it to be explored for applications in material science:
- Fluorescent Dyes : The presence of the coumarin moiety makes this compound suitable for use as a fluorescent dye in various applications, including biological imaging and sensor technology .
Case Study 1: Anticancer Research
A study conducted on various coumarin derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest a promising avenue for developing novel anticancer agents based on this compound .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of coumarin derivatives, this compound showed notable activity against gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development, especially against resistant strains .
Mechanism of Action
The compound's mechanism of action involves interactions with biological targets:
Enzyme Inhibition: : As a potential inhibitor of enzymes such as cytochrome P450s or kinases, it binds to active sites, disrupting normal enzyme function.
Pathways Involved: : It may interfere with signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in the substituents at the 7-position (benzyloxy or oxyethoxy groups) and halogenation patterns. Key examples include:
*Calculated from molecular formula C₂₁H₁₉FO₅. †Assumed based on similar synthesis conditions in .
Key Observations:
Substituent Effects on Yield : Brominated analogs (e.g., 3ba) achieve higher yields (~96%) compared to derivatives with bulkier substituents (e.g., EMAC10163c: 46.1%), likely due to the reactivity of benzyl halides in nucleophilic substitution .
Halogen Position : Fluorine at the 2-position (target compound) vs. 3-position () may alter steric and electronic interactions with target proteins, influencing activity .
Biological Targets :
- SLC26A3 Inhibitors : Bromo and fluoro benzyloxy derivatives (e.g., 3ba, target compound) are potent inhibitors of intestinal anion transporters, relevant for anti-absorptive constipation therapy .
- Carbonic Anhydrase Inhibitors : EMAC series compounds with oxyethoxy substituents (e.g., EMAC10163h) selectively target tumor-associated isoforms .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and bromine enhance binding to anion transporters (SLC26A3) by increasing electrophilicity .
- Bulkier Substituents : The 4-tert-butylbenzyl group () may reduce solubility but improve membrane permeability .
- Oxyethoxy Linkers : EMAC derivatives with ketone-containing side chains (e.g., EMAC10163h) show higher selectivity for carbonic anhydrase isoforms due to hydrogen-bonding interactions .
Notes
Synthetic Considerations : Reaction time and solvent polarity significantly impact yields. For example, refluxing in acetone for 24 hours maximizes substitution efficiency .
Analytical Tools : SHELXL and WinGX are critical for crystallographic refinement , while HPLC-UV ensures compound purity .
Biological Relevance : Fluorinated coumarins are promising for targeted therapies due to fluorine’s unique pharmacokinetic effects, including enhanced metabolic stability .
Biological Activity
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a notable compound within the class of coumarin derivatives, recognized for its diverse biological activities. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The compound features a chromen-2-one core structure, which is modified by a 2-fluorobenzyl ether group and an acetate moiety. The molecular formula is with a molecular weight of 370.37 g/mol. The structural characteristics significantly influence its biological properties.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, particularly through mechanisms that involve the disruption of bacterial DNA synthesis and function.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells via modulation of specific signaling pathways. The compound's ability to interact with enzymes involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating its potential use in managing inflammatory diseases.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Receptor Modulation : The compound can modulate receptor activity on cell membranes, influencing downstream signaling pathways associated with cell survival and proliferation.
Comparative Analysis
To better understand its efficacy and potential applications, a comparative analysis with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-[ (2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-3-one | Similar chromenone core | Different halogen substituents affecting biological activity |
| 6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-one | Variation in halogen groups | Distinct biological profiles due to structural differences |
| Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetate | Contains an ethyl instead of methyl group | Variations in solubility and reactivity |
Case Studies
- Anticancer Research : A study investigating the effects of this compound on various cancer cell lines revealed a significant reduction in cell viability at concentrations above . The IC50 values were determined to be around , indicating moderate potency compared to standard chemotherapeutic agents.
- Anti-inflammatory Trials : In vivo studies using animal models showed that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan. This suggests its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves a multi-step process:
Core formation : Condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under acidic conditions to form the chromenone core .
O-Alkylation : Reaction of the hydroxyl group at the 7-position with 2-fluorobenzyl bromide using a base (e.g., K₂CO₃) in acetone under reflux .
- Optimization :
- Use anhydrous solvents (e.g., acetone) to minimize side reactions.
- Control reaction temperature (reflux at 56°C for alkylation) and stoichiometric excess of 2-fluorobenzyl bromide (1.2–1.5 eq.) to drive the reaction to completion .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-fluorobenzyloxy group at δ 5.2–5.4 ppm for -OCH₂-; methyl ester at δ 3.7–3.8 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~414.34 g/mol) with mass accuracy <3 ppm .
- Chromatography :
- HPLC : Use a C18 column with water/acetonitrile (0.1% formic acid) gradient to assess purity (>95%) .
Advanced Research Questions
Q. How can structural contradictions in biological activity data for fluorinated coumarin derivatives be resolved?
- Analysis Framework :
- Compare substituent effects: For example, 3-fluorobenzyl analogs () show anti-inflammatory activity, while 2-fluorobenzyl derivatives (as in this compound) may exhibit altered target binding due to steric/electronic differences .
- Use molecular docking to predict interactions with enzymes (e.g., COX-2) and validate via in vitro assays (e.g., LPS-induced inflammation models) .
- Experimental Design :
- Synthesize analogs with varying fluorobenzyl positions (2-, 3-, 4-F) and test in parallel biological assays to isolate positional effects .
Q. What strategies can be employed to design structure-activity relationship (SAR) studies for this compound?
- Key Modifications :
- Ester hydrolysis : Replace the methyl ester with a carboxylic acid to assess bioavailability and target affinity .
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4- or 8-positions to study electronic effects on reactivity .
- Biological Testing :
- Prioritize kinase inhibition assays (e.g., PI3K/AKT pathway) and apoptosis markers (e.g., caspase-3 activation) to link structural changes to mechanistic outcomes .
Q. How can crystallographic data resolve uncertainties in the compound’s conformational stability?
- Crystallography Workflow :
Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) .
Refinement : Apply SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualization .
- Outcome :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
